

# Ruthenium-103: A Comprehensive Technical Guide on its Discovery, History, and Applications

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Ruthenium-103** (103Ru), a radioisotope of the platinum group metal ruthenium, has carved a significant niche in scientific research and medicine since its discovery in the mid-20th century. This technical guide provides an in-depth exploration of the discovery, history, production, and multifaceted applications of 103Ru, with a particular focus on its role in oncology and drug development.

## **Discovery and Historical Context**

The discovery of the element Ruthenium is credited to Russian scientist Karl Karlovich Klaus in 1844. However, the specific isotope, **Ruthenium-103**, was first identified in 1945. While the specific scientists responsible for its initial discovery are not extensively documented in readily available literature, its emergence is intrinsically linked to the intensive research into nuclear fission products during the Manhattan Project. The pioneering work of scientists like Glenn T. Seaborg in the characterization of fission products laid the groundwork for the identification of numerous radioisotopes, including <sup>103</sup>Ru.

The initial production of <sup>103</sup>Ru was a direct consequence of the ability to induce nuclear fission in heavy elements like uranium. As researchers analyzed the byproducts of these reactions, a plethora of new radioactive isotopes were discovered, each with unique decay characteristics.



## **Nuclear Properties of Ruthenium-103**

A thorough understanding of the nuclear properties of <sup>103</sup>Ru is fundamental to its application in research and medicine. Key quantitative data is summarized in the table below.

| Property             | Value                           |
|----------------------|---------------------------------|
| Half-life            | 39.245 days                     |
| Decay Mode           | Beta (β <sup>-</sup> ) emission |
| Beta Energy (Eβ,max) | 226 keV                         |
| Gamma Energy (Ey)    | 497.1 keV (88.9% abundance)     |
| Atomic Mass          | 102.906315 u                    |

### **Production of Ruthenium-103**

The production of <sup>103</sup>Ru has evolved from its initial discovery as a fission product to more controlled and specific methods tailored for research and medical applications.

## **Early Production: Nuclear Fission**

Historically, <sup>103</sup>Ru was primarily obtained as a fission product from the irradiation of uranium in nuclear reactors. This method, while yielding significant quantities, often resulted in a mixture of various radioisotopes, necessitating complex chemical separation processes to isolate pure <sup>103</sup>Ru.

## **Modern Production Methods**

Current production methods offer higher purity and more predictable yields, making them suitable for the stringent requirements of medical and research applications.

A common and efficient method for producing <sup>103</sup>Ru is through the neutron activation of a stable ruthenium isotope, specifically <sup>102</sup>Ru. This process involves irradiating a target of enriched <sup>102</sup>Ru with thermal neutrons in a nuclear reactor. The nuclear reaction is as follows:

<sup>102</sup>Ru (n, y) <sup>103</sup>Ru



This method produces <sup>103</sup>Ru with a high specific activity and is the preferred route for many applications due to the purity of the final product.

Another contemporary method involves the proton irradiation of thorium targets. This process induces fission in the thorium nuclei, producing a range of fission products, including <sup>103</sup>Ru.[1] Subsequent chemical separation is required to isolate the <sup>103</sup>Ru from other radioactive byproducts.

## Experimental Protocols Production of [103Ru]RuCl3 by Neutron Activation

A contemporary protocol for the production of <sup>103</sup>Ru in the form of Ruthenium(III) chloride ([<sup>103</sup>Ru]RuCl<sub>3</sub>), a common precursor for radiolabeling, is detailed below.

Objective: To produce high-purity [¹º³Ru]RuCl₃ for use in radiolabeling experiments.

#### Materials:

- Enriched <sup>102</sup>Ru metal powder or <sup>102</sup>RuCl<sub>3</sub>
- · High-purity quartz ampoule
- Hydrochloric acid (HCl), concentrated
- Deionized water

#### Procedure:

- Target Preparation: A precisely weighed amount of enriched <sup>102</sup>Ru target material is sealed in a high-purity quartz ampoule.
- Irradiation: The sealed ampoule is placed in a nuclear reactor and irradiated with a thermal neutron flux. The duration of irradiation is calculated based on the desired final activity of <sup>103</sup>Ru.
- Cooling: Following irradiation, the ampoule is allowed to "cool" for a period to permit the decay of short-lived radioisotopes.



- Dissolution: The ampoule is carefully opened in a shielded hot cell. The irradiated ruthenium target is dissolved in concentrated hydrochloric acid. Gentle heating may be applied to facilitate dissolution.
- Purification: The resulting [¹⁰³Ru]RuCl₃ solution is purified using ion-exchange chromatography to remove any metallic impurities.
- Quality Control: The final product is analyzed for radionuclidic purity using gamma spectroscopy and for radiochemical purity using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

## Tumor Scintigraphy with ¹0³RuCl₃ (Historical Protocol Summary)

A clinical study from 1976 outlines the use of <sup>103</sup>Ru for tumor imaging.[2]

Objective: To evaluate the efficacy of <sup>103</sup>RuCl<sub>3</sub> as a tumor-localizing agent in patients with malignant tumors.

Radiopharmaceutical: 103Ru-labeled Ruthenium(III) chloride in a sterile, injectable solution.

Patient Population: 37 patients with various diagnosed malignant tumors.

#### Procedure:

- Administration: A sterile solution of <sup>103</sup>RuCl<sub>3</sub> was administered intravenously to the patients.
- Imaging: Scintigraphic imaging was performed at various time points post-injection to assess the biodistribution and tumor uptake of the radiotracer.
- Data Analysis: The images were analyzed to determine the extent of <sup>103</sup>Ru accumulation in the tumors relative to surrounding healthy tissue. The uptake ratio of tumor activity to normal symmetrical area activity was calculated.

Key Findings from the 1976 Study:

Malignant tumors were successfully visualized in a significant percentage of cases.



- Head, neck, and primary lung cancers showed particularly high uptake of the radiotracer.[2]
- The study noted that inflammatory lesions also showed positive scans, indicating a lack of specificity in differentiating between cancerous and inflammatory processes.

## Preclinical Evaluation of [103Ru]BOLD-100

Recent research has focused on using <sup>103</sup>Ru to radiolabel novel anti-cancer drug candidates to study their pharmacokinetic properties. One such example is BOLD-100, a ruthenium-based chemotherapeutic agent.

Objective: To synthesize and evaluate the preclinical biodistribution of [103Ru]BOLD-100 in a tumor-bearing mouse model.

Experimental Workflow:





#### Workflow for Preclinical Evaluation of [103Ru]BOLD-100

Click to download full resolution via product page

Caption: Preclinical evaluation workflow for [103Ru]BOLD-100.



#### Methodology Summary:

- Radiosynthesis: [103Ru]RuCl<sub>3</sub> is reacted with the BOLD-100 precursor molecule. The
  resulting [103Ru]BOLD-100 is then purified using high-performance liquid chromatography
  (HPLC) and subjected to rigorous quality control to ensure high radiochemical purity.
- In Vivo Studies: The purified [103Ru]BOLD-100 is administered to laboratory animals (e.g., mice) bearing cancerous tumors.
- Biodistribution: At various time points after administration, the animals are euthanized, and
  organs of interest (including the tumor) are harvested. The amount of radioactivity in each
  organ is measured using a gamma counter.
- Data Analysis: The biodistribution data is analyzed to determine the uptake of the radiolabeled drug in the tumor compared to other organs, providing crucial information about its targeting efficiency and pharmacokinetic profile.

## **Applications of Ruthenium-103**

The unique properties of <sup>103</sup>Ru have led to its use in several key areas of research and medicine.

## Radiotracer in Preclinical Drug Development

The most prominent current application of <sup>103</sup>Ru is as a radiotracer in the preclinical evaluation of new drug candidates, particularly in the field of oncology.[3][4] By labeling a potential therapeutic agent with <sup>103</sup>Ru, researchers can:

- Track the biodistribution of the drug in vivo.
- Determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion).
- Assess the tumor-targeting efficiency of the drug.
- · Optimize drug delivery systems.

The relatively long half-life of <sup>103</sup>Ru is advantageous for these studies, allowing for the tracking of drug molecules over several days.



## **Historical Use in Tumor Imaging**

As detailed in the 1976 clinical study, <sup>103</sup>Ru was investigated as a potential agent for tumor scintigraphy.[2] While it showed some promise in visualizing certain types of tumors, its lack of specificity and the advent of other more effective radiotracers, such as those based on Technetium-99m, limited its widespread clinical adoption for this purpose.

## **Potential Therapeutic Applications**

The beta emission of <sup>103</sup>Ru has led to considerations for its use in targeted radionuclide therapy. The energy of the emitted beta particles is sufficient to kill cancer cells in a localized area. However, other ruthenium isotopes, such as Ruthenium-106, with a longer half-life and different decay characteristics, have been more extensively explored for brachytherapy applications.

## Signaling Pathways and Logical Relationships

The utility of <sup>103</sup>Ru in drug development can be visualized through the logical flow of its application in assessing a novel therapeutic agent.



# **Drug Candidate** Novel Therapeutic Agent Radiolabeling with 103Ru Preclinical Assessment In Vitro Stability In Vivo Biodistribution Pharmacokinetic Modeling Correlation with Therapeutic Efficacy **Development Decision**

Logical Pathway of <sup>103</sup>Ru in Drug Development

Click to download full resolution via product page

Caption: Logical flow of  $^{103}$ Ru application in drug development.

Proceed to Clinical Trials

Re-design or Abandon



## Conclusion

**Ruthenium-103**, since its discovery in the aftermath of the Second World War, has transitioned from a byproduct of nuclear fission to a valuable tool in modern biomedical research. Its well-characterized nuclear properties and versatile chemistry make it an ideal radiotracer for elucidating the in vivo behavior of novel therapeutics. While its direct clinical applications have been limited, its role in the preclinical development of new drugs, particularly in the fight against cancer, remains significant. The ongoing research with <sup>103</sup>Ru-labeled compounds continues to provide invaluable insights, paving the way for the development of more effective and targeted therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Separation of 103Ru from a proton irradiated thorium matrix: A potential source of Auger therapy radionuclide 103mRh - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical trials on tumor scanning with /sup 103/Ru (Journal Article) | ETDEWEB [osti.gov]
- 3. Synthesis and Preclinical Evaluation of Radiolabeled [103Ru]BOLD-100 PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Preclinical Evaluation of Radiolabeled [103Ru]BOLD-100 [ouci.dntb.gov.ua]
- To cite this document: BenchChem. [Ruthenium-103: A Comprehensive Technical Guide on its Discovery, History, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1205195#discovery-and-history-of-ruthenium-isotope-103]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com